molecular formula C11H8FN3OS B1440604 3-fluoro-N-(6-mercaptopyridazin-3-yl)benzamide CAS No. 1286707-11-6

3-fluoro-N-(6-mercaptopyridazin-3-yl)benzamide

Cat. No. B1440604
M. Wt: 249.27 g/mol
InChI Key: AJFOHXNVSACPPH-UHFFFAOYSA-N
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Description

“3-fluoro-N-(6-mercaptopyridazin-3-yl)benzamide” is a chemical compound with the molecular formula C11H8FN3OS . It has a molecular weight of 249.27 g/mol . The compound is solid in its physical form .


Physical And Chemical Properties Analysis

The compound is solid in its physical form . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available from the search results.

Scientific Research Applications

Microwave-Induced Synthesis of Fluorobenzamides

Research has demonstrated the synthesis of new 5-arylidene derivatives that contain a fluorine atom, showing promising antimicrobial analogs. These compounds were synthesized using microwave methods and tested against various bacterial and fungal strains, highlighting the role of the fluorine atom in enhancing antimicrobial activity (Desai et al., 2013).

Radiosynthesis and Evaluation of Radiotracers

Fluorine-containing benzamide analogs have been developed and evaluated as radiotracers for positron emission tomography (PET) imaging. These studies are crucial for noninvasive assessment of biological targets in cancer and other diseases, showcasing the utility of fluorine in diagnostic imaging (Silvers et al., 2016).

Synthesis of Fluorinated Heterocycles

Research has focused on the synthesis of fluorinated heterocycles through rhodium-catalyzed coupling, demonstrating the importance of fluorinated compounds in pharmaceutical and agrochemical industries. These studies underline the versatility of fluorine-containing benzamides in creating complex molecular structures with potential therapeutic applications (Wu et al., 2017).

Fluorine Substituted Triazinones as Anti-HIV and CDK2 Inhibitors

The synthesis of fluorine-substituted 1,2,4-triazinones as potential anti-HIV-1 and CDK2 inhibitors has been reported. These compounds demonstrate significant biological activities, highlighting the potential of fluorine-containing compounds in developing new therapeutic agents (Makki et al., 2014).

Automated Radiosynthesis of 18F-labeled Tracers

The development of automated radiosynthesis techniques for 18F-labeled tracers, including those for imaging hypoxia and tau pathology, illustrates the advanced applications of fluorine-containing benzamides in the field of radiopharmacy and nuclear medicine (Ohkubo et al., 2021).

properties

IUPAC Name

3-fluoro-N-(6-sulfanylidene-1H-pyridazin-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN3OS/c12-8-3-1-2-7(6-8)11(16)13-9-4-5-10(17)15-14-9/h1-6H,(H,15,17)(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFOHXNVSACPPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=NNC(=S)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-(6-mercaptopyridazin-3-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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